Deuterium-Labeled Metabolic Stability
The 2-deutero modification in 3-fluoro-DL-(2-2H)alanine confers significantly reduced susceptibility to attack by D-amino acid oxidase compared to the non-deuterated 3-fluoro-D-alanine [1]. This isotopic substitution retains the antibacterial potency of the parent compound while increasing and sustaining in vivo activity, as documented in comparative studies of deuterated versus protio analogs [1].
| Evidence Dimension | Enzymatic degradation rate (D-amino acid oxidase susceptibility) |
|---|---|
| Target Compound Data | Significantly reduced susceptibility (qualitative) |
| Comparator Or Baseline | Non-deuterated 3-fluoro-D-alanine (higher susceptibility) |
| Quantified Difference | Qualitative difference only; quantitative kinetic parameters not reported |
| Conditions | In vitro D-amino acid oxidase assay; in vivo animal infection models |
Why This Matters
Improved metabolic stability directly translates to enhanced in vivo efficacy, making the deuterated compound a superior candidate for antibacterial studies and drug development programs targeting gram-positive and gram-negative pathogens.
- [1] US Patent 4,028,405. Fluorinated amino acids. Reinhold, D. F.; Kollonitsch, J.; Barash, L. June 7, 1977. View Source
